(2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-13-9-7-12(17(11-13)21-2)8-10-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFAEAFYZOSGMK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chalcones exhibit a wide range of biological activities due to their ability to interact with various molecular targets. Some of the notable pharmacological properties include:
- Anticancer Activity : Research indicates that (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves the compound acting as a Michael acceptor, allowing it to react with thiol groups in proteins, thereby modulating enzyme activity and influencing signaling pathways critical for cell survival.
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, indicating its potential use as an antimicrobial agent.
Case Studies
Several studies have documented the effects of (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one:
- Cancer Research : A study published in Molecules explored the anticancer effects of various chalcones, including this compound. It was found to significantly inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest.
- Inflammation Model : In an animal model of inflammation, administration of this chalcone reduced edema and inflammatory markers significantly compared to control groups. This suggests its potential therapeutic role in managing inflammatory conditions.
- Antimicrobial Testing : A series of tests against bacterial strains revealed that (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibited considerable antibacterial activity, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The title compound shares a common chalcone skeleton with analogues but differs in substituent positions and electronic profiles. Key comparisons include:
- (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one This analogue replaces the 2,4-dimethoxyphenyl group with a 2,4-dichlorophenyl moiety and introduces a dichlorothiophene ring.
(E)-1-(2,4-Dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
The additional hydroxyl and methoxy groups enhance hydrogen-bonding capacity, influencing crystal packing and solubility. Hirshfeld surface analysis shows increased O–H···O interactions compared to the title compound’s Cl···Cl and C–H···O contacts .- (2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one Substitution of the 2,4-dimethoxyphenyl group with a bromothiophene ring introduces steric bulk and alters dipole moments.
Table 1: Structural and Physical Properties of Selected Analogues
Computational Insights
Docking studies reveal that:
- Methoxy groups in the title compound participate in van der Waals interactions with hydrophobic enzyme pockets.
- The 2-chloro substituent may cause torsional strain, reducing binding affinity compared to 4-chloro or amino-substituted analogues .
Biological Activity
(2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is C17H15ClO3, with a molecular weight of approximately 302.75 g/mol. The compound features an α,β-unsaturated ketone structure characteristic of chalcones, with a chlorophenyl group and a dimethoxyphenyl group contributing to its unique chemical reactivity and biological profile.
Anticancer Properties
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one may exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound acts as a Michael acceptor, which can interact with thiol groups in proteins, leading to modulation of enzyme activity and induction of apoptosis in cancer cells .
- Case Studies : In a study involving various chalcone derivatives, compounds similar to (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one demonstrated IC50 values ranging from 9.76 µM to 40.83 µM against canine lymphoma and leukemia cell lines . Another study highlighted the ability of certain chalcone derivatives to induce cell cycle arrest and apoptosis in triple-negative breast cancer cells .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory activities. The presence of the chlorophenyl and methoxy groups in (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one may enhance its ability to inhibit pro-inflammatory pathways:
- Research Findings : Studies have shown that chalcone derivatives can downregulate inflammatory cytokines and inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Antimicrobial Activity
Chalcones possess antimicrobial properties that make them potential candidates for developing new antibiotics:
- Activity Spectrum : Research indicates that certain chalcone derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The specific interactions of (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one with microbial targets remain to be elucidated but suggest potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of (2E)-1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, it is useful to compare it with other chalcone derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position | Anticancer activity |
| (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position; different methoxy placement | Antimicrobial properties |
| (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at meta position; different methoxy placement | Potential anti-inflammatory effects |
The distinct placement of functional groups in these compounds contributes significantly to their biological activities.
Q & A
Q. What are the standard synthetic routes for (2E)-1-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via the Claisen-Schmidt condensation of 2-chloroacetophenone and 2,4-dimethoxybenzaldehyde under acidic or basic catalysis. Optimization strategies include:
- Catalyst selection : Use NaOH (50% aqueous) or HCl in ethanol to enhance enolate formation .
- Solvent effects : Ethanol or methanol improves solubility of intermediates, while THF may reduce side reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation . Post-synthesis, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?
Key methods include:
- NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for α,β-unsaturated protons) .
- XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H···O, π-π stacking) to correlate structure with stability .
- IR : Identify carbonyl stretching (~1660 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
- DFT calculations : Validate experimental data by modeling bond lengths, angles, and HOMO-LUMO gaps .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer efficacy may arise from substituent positioning, solvent effects, or assay variability. A systematic approach involves:
- Molecular docking : Simulate binding to targets (e.g., bacterial DNA gyrase or cancer-related kinases) to identify key interactions (e.g., halogen bonding with 2-chlorophenyl) .
- QSAR studies : Correlate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity to design analogs with enhanced potency .
- Solvent-free assays : Eliminate solvent interference by testing in physiological buffers or cell-based models .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclization reactions?
The α,β-unsaturated ketone undergoes regioselective reactions:
- Michael addition : Nucleophiles (e.g., amines) attack the β-carbon due to electron-withdrawing effects of the carbonyl and chlorophenyl group .
- Cyclization : In acidic conditions, the enone forms pyrazoline or indole derivatives via intramolecular attack, influenced by methoxy groups’ steric hindrance . Table: Reactivity Under Varying Conditions
| Reaction Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxidation | H₂O₂, NaHCO₃ | Epoxide | 65 | |
| Thiol addition | HSCH₂CO₂H, Et₃N | β-Sulfido ketone | 78 | |
| Cyclization | H₂SO₄, reflux | Indole derivative | 52 |
Q. How do crystal structure variations impact the compound’s physicochemical properties?
XRD data reveal:
- Packing motifs : Orthorhombic (Pbca) vs. monoclinic (P21/c) systems affect solubility and melting points .
- Intermolecular interactions : C–H···O bonds (2.5–2.8 Å) stabilize the lattice, while π-π stacking (3.6–3.8 Å) influences optical properties .
- Chlorine positioning : 2-Chloro vs. 4-chloro isomers exhibit distinct torsion angles (5° vs. 12°), altering dipole moments and bioavailability .
Methodological Recommendations
- Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
- Stereochemical purity : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate E/Z isomers .
- Scale-up synthesis : Optimize microwave-assisted methods (80°C, 20 min) for gram-scale production with >90% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
